

Application Notes and Protocols for Silicon Monoxide in Dielectric Applications

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Compound of Interest		
Compound Name:	Silicon monoxide	
Cat. No.:	B154825	Get Quote

Introduction

Silicon monoxide (SiO) is a versatile dielectric material widely employed in the fabrication of thin-film capacitors. Its advantageous properties, including a stable dielectric constant, high dielectric strength, and compatibility with standard microfabrication techniques, make it a material of interest for researchers, scientists, and professionals in drug development utilizing advanced electronic sensing platforms.[1][2] This document provides detailed application notes and experimental protocols for the use of **silicon monoxide** as a dielectric material in capacitors.

Physical and Electrical Properties of Silicon Monoxide

Silicon monoxide films are typically amorphous with a small grain size and exhibit good adhesion to various substrates like glass.[1] The electrical and optical properties of SiO films are highly dependent on the deposition parameters, such as the rate of evaporation, the type of source used, and the residual atmosphere in the vacuum chamber.[1] With careful control of these parameters, reproducible films with desirable characteristics can be achieved.[1]

Data Presentation: Dielectric Properties

The following table summarizes the key quantitative data for **silicon monoxide** as a dielectric material. These values can vary based on the fabrication process and operating conditions.



Property	Value	Conditions/Notes
Dielectric Constant (Relative Permittivity, εr)	4.5 - 6.8	Dependent on deposition rate and oxygen partial pressure.[3]
Dissipation Factor (tan δ)	~0.01 at 1 kHz	Can be influenced by the stoichiometry of the film.
Breakdown Voltage	1 x 10^6 to 5 x 10^6 V/cm	Varies with film thickness and deposition method.
Leakage Current Density	< 10^-7 A/cm^2 at 0.3 MV/cm	Highly dependent on film quality and applied electric field.
Refractive Index	~1.9 (at visible wavelengths)	Can be an indicator of film density and stoichiometry.[2]

Experimental Protocols

This section outlines the detailed methodologies for the fabrication and characterization of **silicon monoxide**-based capacitors.

Protocol 1: Fabrication of a Thin-Film SiO Capacitor by Thermal Evaporation

This protocol describes the fabrication of a metal-insulator-metal (MIM) capacitor using thermal evaporation for the deposition of the **silicon monoxide** dielectric layer.

3.1.1 Materials and Equipment

- Substrate (e.g., glass slide, silicon wafer)
- Silicon Monoxide (SiO) evaporation material (99.9% purity)
- Metal for electrodes (e.g., Aluminum, Gold with an adhesion layer like Chromium)
- Thermal evaporator system with a high vacuum pump (capable of reaching < 5x10-6 Torr)

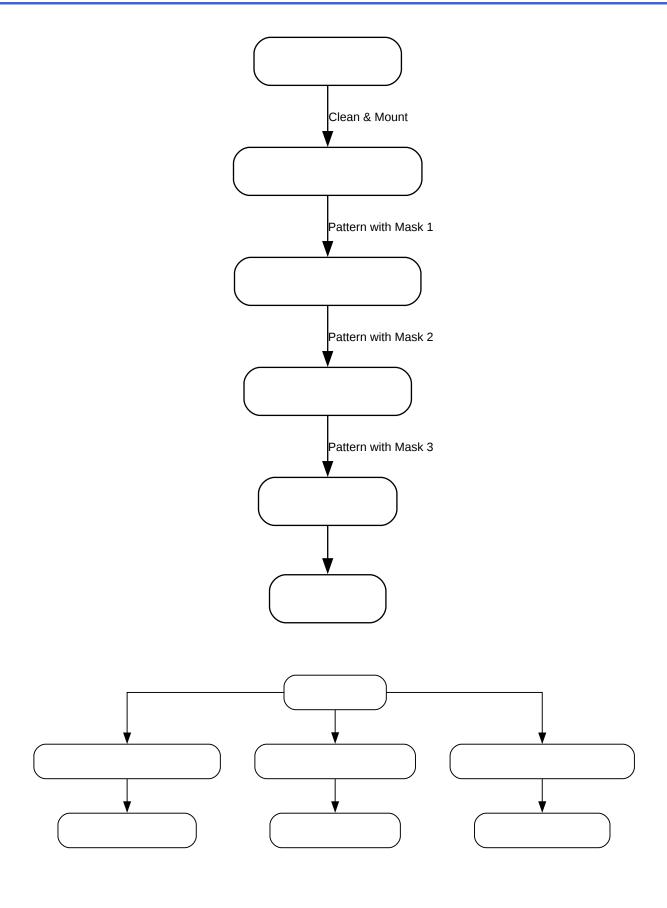




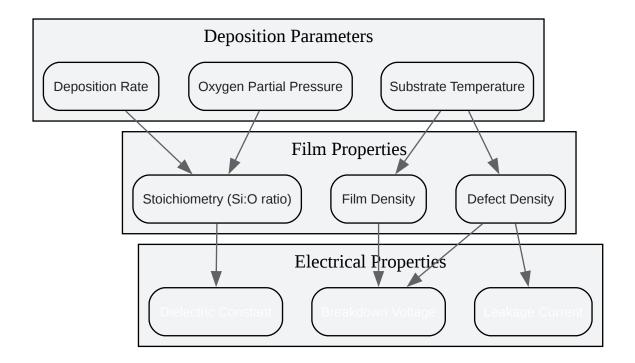


- Baffled box source or a shielded crucible heater for SiO evaporation[1][4]
- Quartz crystal microbalance (QCM) for thickness monitoring
- · Substrate heater
- Shadow masks for patterning electrodes and the dielectric layer
- 3.1.2 Experimental Workflow









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